molecular formula C55H92O7P2 B1237175 Undecaprenyl pyrophosphate CAS No. 31867-59-1

Undecaprenyl pyrophosphate

Cat. No.: B1237175
CAS No.: 31867-59-1
M. Wt: 927.3 g/mol
InChI Key: NTXGVHCCXVHYCL-UHFFFAOYSA-N
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Description

Undecaprenyl pyrophosphate (UPP), a C₅₅ isoprenoid lipid carrier, plays an indispensable role in bacterial cell wall biosynthesis. It facilitates the translocation of peptidoglycan precursors across the cytoplasmic membrane, enabling cross-linking and structural integrity of the cell wall . The enzyme this compound synthase (UppS) catalyzes UPP synthesis via consecutive condensation of eight isopentenyl pyrophosphate (IPP) molecules with farnesyl pyrophosphate (FPP), forming a cis-configured polyisoprenoid chain . UppS is a validated antibacterial target due to its essentiality in bacterial survival and absence in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecaprenyl pyrophosphate is synthesized by the enzyme this compound synthase, which catalyzes the condensation of farnesyl pyrophosphate with eight isopentenyl pyrophosphate units in the presence of magnesium ions . The reaction conditions typically involve a buffered aqueous solution with a pH range of 7.5 to 8.5 and a temperature range of 25 to 37 degrees Celsius.

Industrial Production Methods: Industrial production of this compound involves the fermentation of bacterial cultures that overexpress this compound synthase. The enzyme is then purified, and the reaction is carried out in large-scale bioreactors under controlled conditions to maximize yield .

Scientific Research Applications

Role in Bacterial Cell Wall Biosynthesis

Undecaprenyl pyrophosphate serves as a universal carrier lipid for the synthesis of peptidoglycan and other polysaccharides essential for bacterial cell walls. The conversion of this compound to undecaprenyl phosphate is catalyzed by this compound phosphatase (UppP), which is integral to recycling this lipid carrier for continuous cell wall synthesis .

Table 1: Key Functions of this compound

FunctionDescription
Carrier LipidTransports glycan biosynthetic intermediates to the bacterial cell envelope .
Peptidoglycan SynthesisEssential for forming the structural integrity of bacterial cell walls .
RecyclingInvolved in the dephosphorylation process, allowing reuse in new polymerization cycles .

Antibiotic Development

Due to its vital role in bacterial growth and survival, this compound and its associated enzymes are attractive targets for antibiotic development. Inhibitors of this compound synthase (UppS) have been identified as promising candidates for new antibacterial agents. For instance, small molecules like viridicatumtoxin and spirohexaline have shown significant inhibitory effects on UppS, demonstrating potential against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study: Inhibition by Small Molecules

  • Compounds Tested : Viridicatumtoxin and spirohexaline
  • IC50 Values : 4 µM and 9 µM respectively
  • Target : Bacterial this compound synthase
  • Outcome : Effective antimicrobial activity against Gram-positive bacteria .

Understanding Bacterial Resistance Mechanisms

Research has indicated that this compound phosphatases play a role in mediating low-level resistance to antibiotics like bacitracin in certain bacterial species, including Enterococcus faecalis. Studies show that mutations in the uppP gene can lead to increased susceptibility to antibiotics, highlighting the importance of this compound in resistance mechanisms .

Table 2: Impact of UppP on Antibiotic Resistance

Bacterial SpeciesResistance MechanismEffect of UppP Mutation
Enterococcus faecalisLow-level bacitracin resistanceIncreased susceptibility to bacitracin
Escherichia coliDecreased efficiency in cell wall synthesisEnhanced sensitivity to inhibitors

Structural Insights and Mechanistic Studies

Understanding the structure and function of this compound synthase and phosphatases provides insights into their catalytic mechanisms. For example, studies utilizing molecular dynamics simulations have elucidated the active site configurations of these enzymes, which are crucial for their function .

Case Study: Structural Analysis

  • Methodology : Molecular dynamics simulations and site-directed mutagenesis
  • Findings : Identification of key residues involved in enzyme activity and substrate binding .

Mechanism of Action

Undecaprenyl pyrophosphate functions as a lipid carrier in the biosynthesis of bacterial cell wall components. It is synthesized by this compound synthase and then dephosphorylated by this compound phosphatase to form undecaprenyl phosphate. This lipid carrier then participates in the transfer of sugar moieties to form lipid-linked oligosaccharides, which are essential for peptidoglycan synthesis .

Comparison with Similar Compounds

Structural and Enzymatic Differences

UPP belongs to the polyprenyl pyrophosphate family, which includes compounds with varying chain lengths and biological roles. Key comparisons are summarized in Table 1.

Table 1: Comparison of Polyprenyl Pyrophosphates

Compound Chain Length Enzyme Organism Biological Role Key References
Undecaprenyl pyrophosphate (UPP) C₅₅ UppS Bacteria (e.g., E. coli) Peptidoglycan synthesis
Solanesyl diphosphate C₄₅ Solanesyl-diphosphate synthase Micrococcus luteus Electron transport chain (quinones)
Dolichyl pyrophosphate C₈₀–C₁₀₀ Dehydrodolichyl diphosphate synthase Eukaryotes (e.g., rat liver) Protein N-glycosylation
Decaprenyl pyrophosphate C₅₀ Decaprenyl diphosphate synthase Mycobacteria Arabinogalactan synthesis

Key Structural Insights :

  • UppS vs. Solanesyl Synthase : UppS strictly produces C₅₅ chains, while solanesyl synthase generates C₄₅ products. Structural studies reveal that UppS employs conserved residues (e.g., His43, Ser71) and Mg²⁺ ions to stabilize IPP and FPP during catalysis, a mechanism distinct from solanesyl synthase .
  • Eukaryotic vs. Bacterial Enzymes: Eukaryotic enzymes like NUS1 (in Saccharomyces cerevisiae) form heterodimers (NUS1-RER2) for dolichol synthesis, contrasting with bacterial UppS, which functions as a monomer .

Product Chain Length Variability

Chain length is determined by enzyme specificity and environmental factors:

  • Detergent Sensitivity : E-polyprenyl diphosphate synthases exhibit variable product lengths depending on detergent concentration. For example, E. coli enzymes produce C₅₀–C₅₅ chains in Triton X-100, whereas UppS consistently yields C₅₅ regardless of detergent .
  • Substrate Utilization: Species-specific differences exist. For instance, Staphylococcus aureus UppS cannot utilize geranylgeranyl pyrophosphate (GGPP) as a substrate, unlike some plant prenyltransferases .

Inhibitor Specificity and Mechanisms

Table 2: Inhibitors Targeting Polyprenyl Pyrophosphate Synthases

Inhibitor Class Target Enzyme Selectivity Over Similar Enzymes Mechanism Key References
Bisphosphonates UppS High (no activity vs. dolichyl synthases) Competes with FPP binding; mimics pyrophosphate
Anthranilic Acid Derivatives UppS Moderate (cross-reactivity with some prenyltransferases) Disrupts Mg²⁺ coordination
Bacitracin UPP (not the synthase) Binds UPP, blocking dephosphorylation Forms a complex with UPP and Zn²⁺
Tetramates UppS High (structural mimicry of IPP/FPP) Competes with substrate binding

Notable Findings:

  • Bacitracin Resistance : Mutations in UPP phosphatases (e.g., BacA) confer bacitracin resistance by enhancing UPP recycling, a mechanism absent in dolichol pathways .
  • Molecular Dynamics Insights : UppS exhibits conformational flexibility, allowing inhibitors like bicyclic tetramates to bind rare enzyme states, a feature exploited in rational drug design .

Research Findings and Implications

  • Structural Biology : Crystal structures of UppS (PDB: 1V7U) reveal a hydrophobic active site accommodating FPP and IPP, with Mg²⁺ critical for catalysis . Docking studies using citronellol (a UppS inhibitor) demonstrate competitive binding with FPP (RMSD: 1.8 Å), validating structure-based approaches .
  • Antimicrobial Development : Bisphosphonates and tetramates show low nM IC₅₀ values against UppS, with minimal cross-reactivity toward human prenyltransferases .

Q & A

Basic Research Questions

Q. What established methodologies are recommended for detecting undecaprenyl pyrophosphate (UPP) in bacterial cell membranes?

  • Methodological Answer : UPP detection typically involves lipid extraction followed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC, bacterial membranes are lysed using chloroform-methanol mixtures, and lipids are separated on silica plates with solvent systems like chloroform-methanol-water (65:25:4). LC-MS offers higher sensitivity, using reversed-phase columns (C18) and electrospray ionization in negative mode to identify UPP’s molecular ion [m/z ~ 991 for the pyrophosphate form]. Validation requires comparison with synthetic standards and inclusion of internal controls (e.g., labeled UPP analogs) to account for extraction efficiency .

Q. How is this compound synthesized in vitro for functional studies?

  • Methodological Answer : In vitro synthesis employs enzymatic pathways using purified UPP synthase or chemical coupling of isopentenyl pyrophosphate (IPP) and farnesyl pyrophosphate (FPP) via prenyltransferase assays. Reaction conditions (pH 7.5–8.5, Mg²⁺ as cofactor) and substrate ratios (IPP:FPP = 5:1) are critical for yield optimization. Post-reaction, UPP is purified using anion-exchange chromatography (Q-Sepharose) and verified via ³¹P-NMR to confirm the pyrophosphate moiety .

Q. What experimental controls are essential when studying UPP’s role in peptidoglycan biosynthesis?

  • Methodological Answer : Controls should include (1) bacterial strains with UPP biosynthesis knockouts (e.g., uppP mutants), (2) competitive inhibitors (e.g., bacitracin) to block UPP recycling, and (3) radiolabeled precursors (³H-D-alanine) to track peptidoglycan incorporation. Data normalization to total protein content or cell density ensures comparability across replicates .

Q. Which statistical approaches are appropriate for analyzing UPP quantification data?

  • Methodological Answer : Use non-parametric tests (Mann-Whitney U) for small sample sizes or non-normal distributions. For larger datasets, ANOVA with post-hoc corrections (Bonferroni) is suitable. Replicate experiments (≥3 biological replicates) and report variability as standard error of the mean (SEM). Software like R or Python’s SciPy package enables robust analysis .

Q. How can researchers validate UPP’s interaction with membrane-associated enzymes like MraY?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For SPR, immobilize MraY on a sensor chip and titrate UPP concentrations. ITC directly quantifies enthalpy changes upon binding. Complementary mutagenesis studies (e.g., alanine scanning of MraY’s active site) confirm functional residues .

Advanced Research Questions

Q. How can discrepancies in UPP quantification between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from differences in membrane permeability or enzyme accessibility. Use isotopic labeling (¹⁴C-IPP) to trace UPP synthesis in vivo and compare with in vitro rates. Cross-validate with genetic approaches (e.g., inducible promoters to modulate UPP synthase expression) and normalize data to cellular ATP levels, which influence pyrophosphate availability .

Q. What strategies address conflicting data on UPP’s stability under varying pH conditions?

  • Methodological Answer : Conflicting stability profiles may stem from assay buffers (e.g., Tris vs. HEPES). Systematically test UPP degradation kinetics using HPLC at pH 5.0–9.0. Include chelating agents (EDTA) to assess metal ion-dependent hydrolysis. Molecular dynamics simulations (AMBER force fields) can model UPP’s conformational changes under acidic conditions .

Q. How does cross-species variability in UPP chain length affect functional studies?

  • Methodological Answer : Bacterial species differ in UPP’s isoprenoid chain length (e.g., E. coli: C55; S. aureus: C50). Use comparative genomics to identify UPP synthase homologs and heterologously express them in model organisms (e.g., B. subtilis). Pair this with lipidomics to correlate chain length with peptidoglycan thickness via TEM imaging .

Q. What advanced techniques elucidate UPP’s structural dynamics in lipid bilayers?

  • Methodological Answer : Cryo-electron microscopy (cryo-EM) at sub-3Å resolution visualizes UPP’s orientation in membranes. Solid-state NMR with ¹³C-labeled UPP probes its interactions with phospholipid headgroups. Neutron scattering assays further quantify UPP’s depth insertion into bilayers, using deuterated lipid analogs .

Q. How can researchers integrate UPP metabolic flux analysis with genome-scale metabolic models?

  • Methodological Answer : Employ ¹³C metabolic flux analysis (MFA) to track UPP precursor incorporation into peptidoglycan. Couple this with constraint-based modeling (COBRA Toolbox) to predict flux distributions in uppP-knockout strains. Validate using CRISPRi-mediated gene silencing and LC-MS-based metabolomics .

Properties

CAS No.

31867-59-1

Molecular Formula

C55H92O7P2

Molecular Weight

927.3 g/mol

IUPAC Name

phosphono 3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl hydrogen phosphate

InChI

InChI=1S/C55H92O7P2/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-61-64(59,60)62-63(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H,59,60)(H2,56,57,58)

InChI Key

NTXGVHCCXVHYCL-UHFFFAOYSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C)C)C)C)C)C)C

Key on ui other cas no.

23-13-2

physical_description

Solid

Synonyms

undecaprenyl pyrophosphate
UndPP

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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